molecular formula C25H24FN5O3S B2872249 N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-41-4

N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2872249
CAS RN: 1105218-41-4
M. Wt: 493.56
InChI Key: MKQVZZXRJHNISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O3S and its molecular weight is 493.56. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Drug Development

  • Anticancer and Antimicrobial Potential

    Compounds with benzothiazole, imidazole, and oxadiazole moieties, similar to the core structure of the query compound, have been investigated for their antimicrobial and anticancer activities. For instance, fluorinated benzothiazolo imidazole compounds have shown promising anti-microbial activity, highlighting the potential of similar structures for drug development in addressing bacterial infections and cancer treatment (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Kinase Inhibition for Cancer Therapy

    The structure-activity relationships of dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival, have been extensively studied. Analogues with modifications to improve metabolic stability while retaining in vitro potency and in vivo efficacy indicate the potential of such compounds in cancer therapy (Stec et al., 2011).

Material Science and Chemical Synthesis

  • Advanced Material Applications: The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their interactions with ligand proteins and their photovoltaic efficiency, suggest the utility of similar compounds in the development of materials for dye-sensitized solar cells (DSSCs) and other photovoltaic applications. This reflects the potential of such compounds in enhancing the efficiency and performance of renewable energy technologies (Mary et al., 2020).

Neuroscience Research

  • Neuroprotective Properties: The exploration of compounds for their neuroprotective, dermatological, and cytostatic activities, as reflected in the patent analysis of pyridazino(4,5-b)indole-1-acetamide compounds, suggests that structurally similar compounds may offer new avenues for treating neurological disorders and skin conditions (Habernickel, 2002).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3S/c1-15-4-3-5-16(2)20(15)27-19(32)14-31-24(33)22-23(21(29-31)17-6-8-18(26)9-7-17)35-25(28-22)30-10-12-34-13-11-30/h3-9H,10-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQVZZXRJHNISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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